molecular formula C16H24N2 B13963746 (S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine

(S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine

Cat. No.: B13963746
M. Wt: 244.37 g/mol
InChI Key: HRSJXDFKZMONQZ-HNNXBMFYSA-N
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Description

(S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine is a chiral amine compound with a unique structure that includes a cyclopropane ring, a pyrrolidine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Final Assembly: The final step involves coupling the pyrrolidine derivative with the cyclopropane derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a precursor for drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(1-benzylpyrrolidin-3-yl)ethanamine
  • (S)-2-(1-benzylpyrrolidin-3-yl)ethanol

Uniqueness

(S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

N-[2-[(3S)-1-benzylpyrrolidin-3-yl]ethyl]cyclopropanamine

InChI

InChI=1S/C16H24N2/c1-2-4-14(5-3-1)12-18-11-9-15(13-18)8-10-17-16-6-7-16/h1-5,15-17H,6-13H2/t15-/m0/s1

InChI Key

HRSJXDFKZMONQZ-HNNXBMFYSA-N

Isomeric SMILES

C1CN(C[C@H]1CCNC2CC2)CC3=CC=CC=C3

Canonical SMILES

C1CC1NCCC2CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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